2-Fluoro-4-biphenylboronic acid, pinacol ester

Descripción general

Descripción

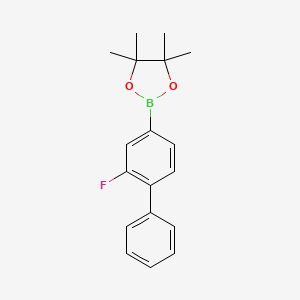

2-Fluoro-4-biphenylboronic acid, pinacol ester is a boronic ester compound with the molecular formula C18H20BFO2 and a molecular weight of 298.2 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is known for its stability and utility in various chemical reactions, especially in the formation of carbon-carbon bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-biphenylboronic acid, pinacol ester typically involves the reaction of 2-fluoro-4-biphenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Types of Reactions

2-Fluoro-4-biphenylboronic acid, pinacol ester is known to undergo several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving boronic esters, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid.

Hydrolysis: Under acidic or basic conditions, the ester can hydrolyze to yield the boronic acid and pinacol.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in various reactions including hydrolysis.

Solvents: Tetrahydrofuran (THF), ethanol, and water are commonly used solvents.

Major Products Formed

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Boronic Acids: Resulting from oxidation or hydrolysis reactions.

Aplicaciones Científicas De Investigación

4-Chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester is a compound used in the production of herbicide intermediates .

Methods of Formation:

- 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester can be formed by contacting a 1-chloro-3-fluoro-2-substituted benzene with an alkyl lithium to form a lithiated 1-chloro-3-fluoro-2-substituted benzene .

- The lithiated 1-chloro-3-fluoro-2-substituted benzene may react with an electrophilic boronic acid derivative to form a 4-chloro-2-fluoro-3-substituted-phenylboronate .

- Reacting the 4-chloro-2-fluoro-3-substituted-phenylboronate with an aqueous base forms a 4-chloro-2-fluoro .

- Pinacol can be added to a solution including the 4-chloro-2-fluoro-3-substituted-phenylboronic acid to facilitate a condensation reaction between the pinacol and the 4-chloro-2-fluoro-3-substituted-phenylboronic acid and form a pinacol ester solution including a 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester .

Uses:

- The pinacol ester solution or a 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol ester crystalline solid may be utilized in chemical reactions, such as a Suzuki coupling reaction .

- It may undergo a cross-coupling reaction with methyl 4-acetamido-3,6-dichloropicolinate to produce a 6-(4-chloro-2-fluoro-3-substituted-phenyl)-4-aminopicolinate, such as methyl 4- acetamido-3-chloro-6-(4-chloro-2-fluoro-3- methoxyphenyl)picolinate (Ac729-Me) .

- PBE-pinacol may be used to produce 2-(4-chloro-2-fluoro-3 methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid .

- 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters can be isolated as crystalline solids for storage, transportation, and use where a solution would be inconvenient .

Mecanismo De Acción

The primary mechanism of action for 2-Fluoro-4-biphenylboronic acid, pinacol ester involves its role as a reagent in Suzuki-Miyaura coupling reactions. The compound acts as a nucleophile, transferring its aryl group to a palladium catalyst, which then facilitates the formation of a new carbon-carbon bond with an electrophilic partner . This process involves several key steps: oxidative addition, transmetalation, and reductive elimination .

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the fluoro substituent.

4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester: Contains a carboxylic acid group in addition to the fluoro substituent.

2,4-Difluorophenylboronic Acid Pinacol Ester: Contains an additional fluoro group.

Uniqueness

2-Fluoro-4-biphenylboronic acid, pinacol ester is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity. The presence of the fluoro group enhances its stability and reactivity in cross-coupling reactions compared to non-fluorinated analogs .

Actividad Biológica

2-Fluoro-4-biphenylboronic acid, pinacol ester is a specialized boronic acid derivative that exhibits significant biological activity, particularly in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a fluorine atom and biphenyl moiety, enhances its reactivity and stability in various chemical reactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

The molecular formula of this compound is C₁₈H₂₀BFO₂. The compound is notable for its specific substitution pattern, which imparts distinct electronic properties. The fluorine atom increases the electron-withdrawing capacity, influencing its reactivity in chemical transformations and interactions with biological molecules.

The primary mechanism of action for this compound is its role as a reagent in Suzuki-Miyaura coupling reactions . In this reaction, the compound acts as a nucleophile that transfers its aryl group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds with electrophilic partners. This mechanism is crucial for synthesizing complex organic molecules and has implications in drug development.

Biological Applications

This compound has diverse applications across several fields:

- Medicinal Chemistry : It is investigated for potential use in drug development due to its ability to form biaryl compounds that can exhibit pharmacological properties.

- Proteomics : The compound is utilized in biochemical assays for studying protein interactions and modifications.

- Material Science : It serves as a building block for advanced materials and polymers .

Case Studies and Research Findings

Recent studies have highlighted the biological potential of boronic acids and their derivatives:

- Antiviral Activity : Certain dimeric pinacol boronate esters have shown promising antiviral activity against herpes simplex virus (HSV-1), with effective concentrations (EC50) reported at 8 μM .

- Anticancer Properties : Research indicates that phenyl boronic acid pinacol esters possess anticancer activities. A study demonstrated that specific derivatives exhibited IC50 values below 1 µM against various cancer cell lines, indicating potent cytotoxic effects .

- Stability Studies : Kinetic simulations have shown that pinacol esters like 2-Fluoro-4-biphenylboronic acid exhibit enhanced stability against protodeboronation compared to their non-esters counterparts. This stability is crucial for their application in synthetic pathways where prolonged reactivity is required .

Comparative Analysis

The following table compares this compound with similar compounds:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Fluorine substitution enhances stability and reactivity | Antiviral and anticancer potential |

| Phenylboronic Acid Pinacol Ester | Lacks fluorine; less reactive | Limited biological activity |

| 4-Carboxy-2-fluorophenylboronic Acid Pinacol Ester | Contains carboxylic group; increased polarity | Potentially higher solubility |

| 2,4-Difluorophenylboronic Acid Pinacol Ester | Additional fluorine increases electron-withdrawing effect | Enhanced reactivity but similar activity |

Propiedades

IUPAC Name |

2-(3-fluoro-4-phenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BFO2/c1-17(2)18(3,4)22-19(21-17)14-10-11-15(16(20)12-14)13-8-6-5-7-9-13/h5-12H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGXPMMGBQKEWBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620176 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269410-15-3 | |

| Record name | 2-(2-Fluoro[1,1'-biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.